molecular formula C8H7F3N2O2 B1409577 Methyl 2-amino-3-(trifluoromethyl)isonicotinate CAS No. 1227561-96-7

Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Cat. No.: B1409577
CAS No.: 1227561-96-7
M. Wt: 220.15 g/mol
InChI Key: WSLNACVOKVEUIQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (C₈H₆F₃N₂O₂) features a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a trifluoromethyl (-CF₃) group, while a methyl ester (-COOCH₃) occupies the 4-position. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 11.81 Å, b = 7.89 Å, c = 21.41 Å, and β = 105.01°. The trifluoromethyl group adopts a staggered conformation relative to the pyridine plane, minimizing steric hindrance. Key bond lengths include C–CF₃ (1.53 Å) and C–N (1.35 Å), consistent with hyperconjugative interactions between the amino group and the aromatic system.

Table 1: Selected crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1928.1 ų
Z 4
R-factor 0.0632

Packing analysis shows intermolecular N–H···O hydrogen bonds (2.89 Å) between the amino group and ester carbonyl, stabilizing the lattice. The CF₃ group participates in weak C–F···π interactions (3.12 Å) with adjacent pyridine rings, contributing to layered molecular stacking.

Properties

IUPAC Name

methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(12)5(4)8(9,10)11/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNACVOKVEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5)

  • Structure: Lacks the amino group at position 2 but retains the CF₃ group at position 3 and a methyl ester at position 4.
  • Key Differences: The absence of the amino group reduces polarity and hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the target compound. Higher lipophilicity (logP) due to the missing NH₂ group may enhance membrane permeability.
  • Synthesis: Prepared via esterification of the corresponding nicotinic acid derivative, bypassing the need for amino group protection .

2-Trifluoromethylnicotinic Acid (CAS 131747-43-8)

  • Structure : Carboxylic acid at position 4 instead of a methyl ester; CF₃ at position 2.
  • Key Differences: The carboxylic acid group increases acidity (pKa ~3–4) and water solubility compared to the ester. Potential for salt formation in drug formulations, enhancing bioavailability.
  • Applications : Used as a precursor for antidiabetic agents and kinase inhibitors .

Methyl 3-Amino-2,6-dichloroisonicotinate (CAS 28033-01-4)

  • Structure: Chloro groups at positions 2 and 6, amino group at position 3.
  • The amino group’s position (3 vs. 2) may affect binding interactions in biological targets.
  • Synthesis : Involves bromination and amination steps, differing from the fluorination routes used for CF₃-containing analogs .

Complex Derivatives: Sulfonamide-Functionalized Isonicotinates

  • Examples :
    • 3an : Methyl 2-(1-((2-acetoxybenzoyl)oxy)-6-((4-methylphenyl)sulfonamido)hexan-3-yl)isonicotinate.
    • 3ao : Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate.
  • Key Differences :
    • Extended alkyl chains and sulfonamide groups enhance molecular weight and complexity, suggesting use in targeted drug delivery.
    • Synthesized via silyl radical-mediated C(sp³)−H heteroarylation under visible light, achieving moderate yields (58–71%) .

Research Findings and Challenges

  • Synthetic Accessibility: CF₃-containing analogs often require specialized fluorination techniques (e.g., silyl radical processes), while chloro/amino derivatives utilize halogenation and amination .
  • Contradictions: describes Methyl 2-amino-3-(trifluoromethyl)benzoate, a benzene-core analog, which differs significantly in electronic properties and applications from pyridine-core isonicotinates .

Biological Activity

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H6F3N2O2C_8H_6F_3N_2O_2 and a molecular weight of approximately 254.6 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets.

Synthesis

This compound can be synthesized through various methods involving substitution reactions. The trifluoromethyl group plays a crucial role in modifying the compound's properties and biological activity.

Reaction Type Reagents Conditions
SubstitutionAlkyl halidesBase (e.g., triethylamine)
ReductionLithium aluminum hydrideAnhydrous solvents
OxidationPotassium permanganateAcidic medium

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors, which may lead to various physiological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit focal adhesion kinase (FAK), which is involved in cancer cell migration and invasion .
  • Neurotransmitter Modulation : It has been shown to interact with nicotinic acetylcholine receptors, potentially influencing neurotransmitter activity.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro testing revealed that derivatives of the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 to 29 mm .
  • Cancer Research : A study demonstrated that compounds similar to this compound could reduce tumor burden in animal models by inhibiting FAK, showing a reduction of 46-64% compared to controls .
  • Neuropharmacological Effects : The compound modulated nicotinic receptors in cell-based assays, leading to altered neurotransmitter release patterns, which may have implications for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-3-(trifluoromethyl)isonicotinate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated precursors (e.g., methyl 2-bromo-3-(trifluoromethyl)isonicotinate or methyl 2-chloro-3-(trifluoromethyl)isonicotinate ). The reaction typically employs ammonia or protected amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃ or Et₃N). Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating the product .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To identify the amino group (δ ~5–6 ppm for NH₂ in DMSO-d₆) and trifluoromethyl substituent (δ ~110–120 ppm in ¹³C NMR for CF₃).
  • LC-MS : To confirm molecular weight (calculated: 236.15 g/mol for C₈H₇F₃N₂O₂) and purity .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry and crystal packing, as demonstrated in related phosphazene derivatives .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Refer to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) from analogous trifluoromethyl isonicotinate esters . Use PPE (gloves, goggles), work in a fume hood, and implement waste disposal protocols compliant with GHS guidelines.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the amino substituent in nucleophilic reactions?

  • Methodological Answer : The CF₃ group increases the electrophilicity of adjacent positions, enhancing susceptibility to nucleophilic attack. Computational studies (DFT calculations) can map electron density distribution, while kinetic experiments (e.g., monitoring substitution rates with varying nucleophiles) quantify this effect. Compare reactivity with non-CF₃ analogs to isolate electronic contributions .

Q. What strategies optimize regioselectivity in the amination of halogenated precursors?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms for aromatic amination.
  • Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) can improve yields for sterically hindered positions.
  • Protecting groups : Temporary protection of the amino group (e.g., Boc) prevents side reactions during synthesis .

Q. How can stability studies be designed to assess degradation pathways under varying conditions?

  • Methodological Answer : Follow ICH Q1A guidelines :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic hydrolysis, and UV light.
  • Analytical tracking : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Kinetic modeling : Determine activation energy (Eₐ) via Arrhenius plots to predict shelf-life under standard storage conditions.

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The CF₃ group often disrupts crystal packing due to steric and electronic effects. Strategies include:

  • Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice.
  • Slow evaporation : Employ mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Cryogenic methods : Crystallize at low temperatures (-20°C) to reduce molecular mobility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-(trifluoromethyl)isonicotinate
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Methyl 2-amino-3-(trifluoromethyl)isonicotinate

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